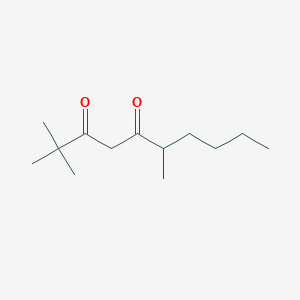![molecular formula C29H44BrN2O4+ B15198254 Diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide](/img/structure/B15198254.png)
Diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide involves several steps:
Formation of the Intermediate: The initial step involves the reaction of 2-octoxybenzoic acid with thionyl chloride to form 2-octoxybenzoyl chloride.
Amidation: The 2-octoxybenzoyl chloride is then reacted with 4-aminobenzoic acid to form 2-octoxybenzoyl-4-aminobenzoic acid.
Esterification: This intermediate is then esterified with 2-(diethylamino)ethanol to form the final product, this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same steps as mentioned above, but with optimized reaction conditions to maximize yield and purity. The process is carried out in controlled environments to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products
Oxidation: Produces oxides and carboxylic acids.
Reduction: Produces amines and alcohols.
Substitution: Produces substituted amides and esters.
Aplicaciones Científicas De Investigación
Diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying quaternary ammonium compounds.
Biology: Studied for its effects on cellular processes and membrane interactions.
Medicine: Primarily used in the treatment of IBS and other gastrointestinal disorders due to its antispasmodic properties.
Industry: Used in the formulation of pharmaceuticals and as an additive in certain industrial processes
Mecanismo De Acción
The compound exerts its effects by blocking calcium channels in smooth muscle cells, leading to muscle relaxation. This action reduces spasms in the gastrointestinal tract, providing relief from symptoms of IBS. The molecular targets include voltage-gated calcium channels and muscarinic receptors .
Comparación Con Compuestos Similares
Similar Compounds
Hyoscine butylbromide: Another antispasmodic agent used for similar indications.
Dicyclomine: Used to treat IBS and other gastrointestinal disorders.
Mebeverine: A muscle relaxant used to relieve symptoms of IBS
Uniqueness
Diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide is unique due to its specific structure, which provides a targeted mechanism of action with fewer side effects compared to other antispasmodic agents. Its long alkyl chain (octoxy group) enhances its lipophilicity, allowing better interaction with lipid membranes and more effective muscle relaxation .
Propiedades
Fórmula molecular |
C29H44BrN2O4+ |
|---|---|
Peso molecular |
564.6 g/mol |
Nombre IUPAC |
diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide |
InChI |
InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H/p+1 |
Clave InChI |
VWZPIJGXYWHBOW-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



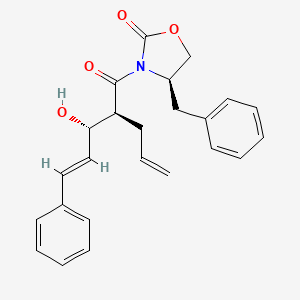
![1-Amino-3-(4-fluoro-phenyl)-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile](/img/structure/B15198202.png)
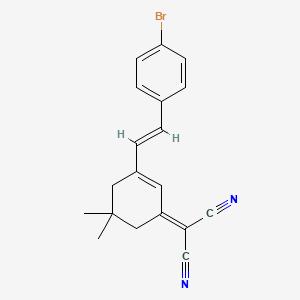
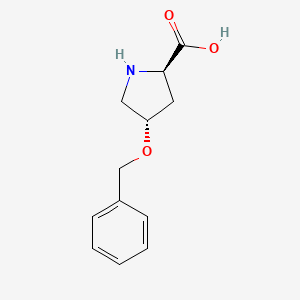



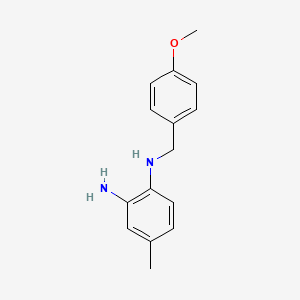
![5-Ethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B15198240.png)
![Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B15198241.png)
![N-[(2R,3S,4R)-1,3,5-trihydroxy-4-(hydroxymethoxy)pentan-2-yl]acetamide](/img/structure/B15198242.png)

